
3-(Benzylamino)quinuclidine
Vue d'ensemble
Description
3-(Benzylamino)quinuclidine is a heterocyclic organic compound with the molecular formula C14H20N2 . It belongs to the class of quinuclidines, which are bicyclic nitrogen-containing compounds that exhibit diverse biological activities.
Synthesis Analysis
The synthesis of racemic and enantiomerically pure N-p-methylbenzyl-3- and N-p-chlorobenzylbenzamidoquinuclidinium bromides has been described . These compounds were prepared from racemic or enantiomerically pure 3-benzamidoquinuclidines using the appropriate quaternization reagents: p-methyl-benzyl bromide .Molecular Structure Analysis
The molecular weight of 3-(Benzylamino)quinuclidine is 216.3220 . The IUPAC Standard InChI is InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Benzylamino)quinuclidine include a molecular weight of 216.3220 .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Synthesis and Antiarrhythmic Activity : Derivatives of 3-aminoquinuclidine, including 3-(Benzylamino)quinuclidine, have been synthesized and evaluated for their antiarrhythmic activity. These compounds are analogs of 3-benzoyloxyquinuclidine and ethylenediamine derivatives, known for their antiarrhythmic properties (Bodarenko et al., 1978).
Antimuscarinic Properties : Studies have shown that derivatives of quinuclidin-3-yl, like 3-(Benzylamino)quinuclidine, possess significant antimuscarinic properties, particularly as muscarinic receptor antagonists. This suggests their potential in treating conditions related to muscarinic receptors (Naito et al., 2005).
Neurokinin Antagonists : Molecular structures of quinuclidinic neurokinin antagonists, including 2-(2-Phenylbenzylidene)-3-(2-X-benzylamino) derivatives, have been explored. These compounds are important in the context of nonpeptidic SP antagonism, highlighting their relevance in neuropharmacology (Santini et al., 1996).
Chemical Properties and Reactions
Kinetic Study on Chemical Reactions : The reactivity of quinuclidine, a core structure in 3-(Benzylamino)quinuclidine, has been studied in various chemical reactions, providing insights into its chemical behavior and potential applications in synthesis (Yang et al., 2015).
Synthesis of 3-Quinuclidone Intermediate : The synthesis of 3-quinuclidone, which can lead to the production of compounds like 3-(Benzylamino)quinuclidine, has been explored. This work lays a foundation for the synthesis and application of such compounds in various fields (Shu-lei, 2008).
Preparation of Optically Active Derivatives : The preparation of optically active quinuclidin-3-ols, which are related to 3-(Benzylamino)quinuclidine, has been examined. This includes methods for the production of chiral quinuclidin-3-ols, significant in the development of physiologically active compounds (Primožič et al., 2012).
Binding and Receptor Studies
Muscarinic Receptors Binding : Research has been conducted on the binding of 3H-Quinuclidinyl benzylate (a compound structurally similar to 3-(Benzylamino)quinuclidine) to muscarinic receptors. This has implications for understanding the role of these compounds in receptor-mediated processes (Salceda, 1994).
Localization of Central Muscarinic Receptors : Studies using 3H-Quinuclidinyl benzylate have helped in localizing muscarinic receptors in the central nervous system, contributing to our understanding of how 3-(Benzylamino)quinuclidine-like compounds interact with these receptors (Aguilar et al., 1979).
Safety And Hazards
Propriétés
IUPAC Name |
N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCRQEPTJNQZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294074 | |
| Record name | 3-(Benzylamino)quinuclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)quinuclidine | |
CAS RN |
6530-11-6 | |
| Record name | MLS002695233 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Benzylamino)quinuclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)
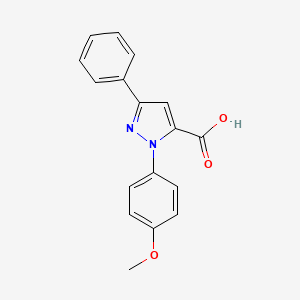
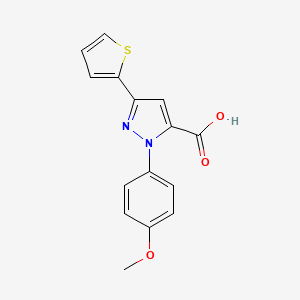

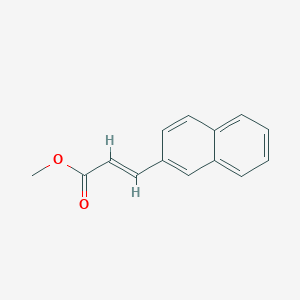
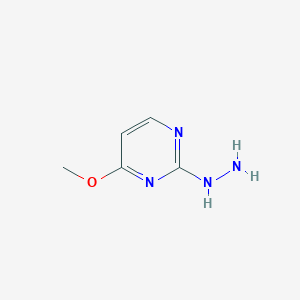

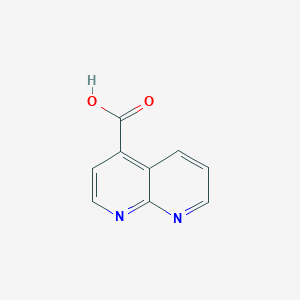
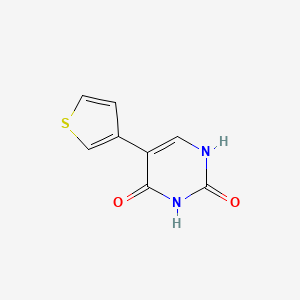

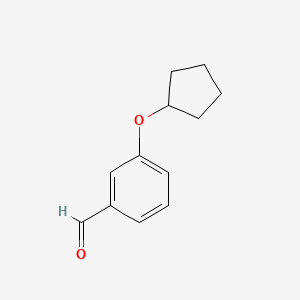
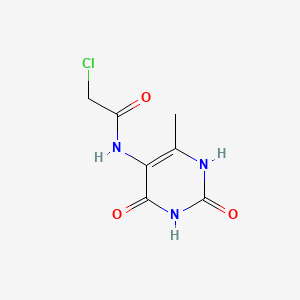
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)
